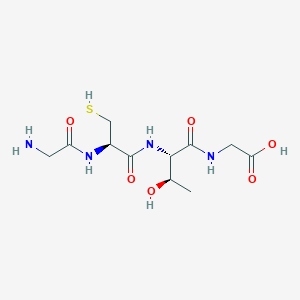![molecular formula C17H14N2O2S B12612213 N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-26-1](/img/structure/B12612213.png)
N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a chemical compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thieno[2,3-c]pyridine core, which is a bicyclic heteroaromatic system, and a 4-methylbenzoyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through various methods, including the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced through acylation reactions using 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Acetylation: The final step involves the acetylation of the thieno[2,3-c]pyridine derivative using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thieno[2,3-c]pyridine core.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted thieno[2,3-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thienopyridine derivatives.
Biology: Studied for its potential as a kinase inhibitor, particularly in the inhibition of GRK2 kinase.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-c]pyridine core can mimic ATP and bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine derivatives: Known for their pharmacological activities, including anticancer and anti-inflammatory properties.
Pyridine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to its specific substitution pattern and the presence of the 4-methylbenzoyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
914644-26-1 |
|---|---|
Fórmula molecular |
C17H14N2O2S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-[3-(4-methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C17H14N2O2S/c1-10-3-5-12(6-4-10)16(21)15-13-7-8-18-9-14(13)22-17(15)19-11(2)20/h3-9H,1-2H3,(H,19,20) |
Clave InChI |
HLLSJYXLZWQUDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)


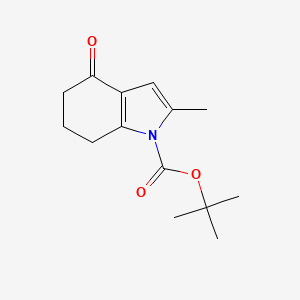

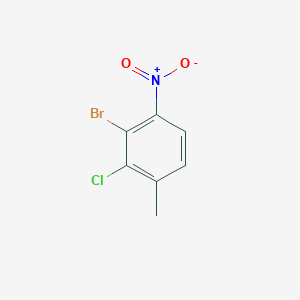
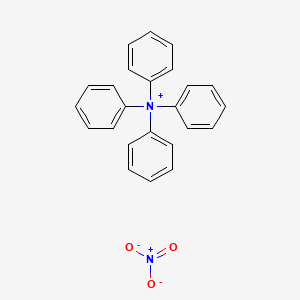
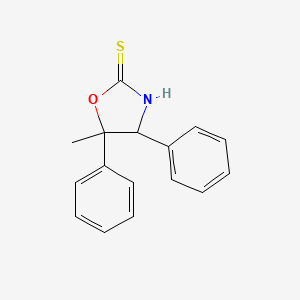
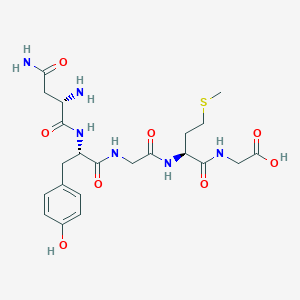
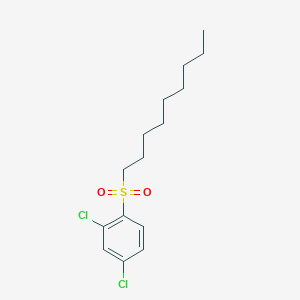
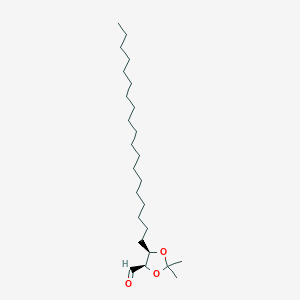

![Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-](/img/structure/B12612195.png)
